

Technical Guide: Spectroscopic Characterization of 4-Bromo-4'-Methylstilbene

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Compound of Interest

Compound Name: 4-bromo-4'-methylstilbene

CAS No.: 62856-31-9

Cat. No.: B570900

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Introduction & Structural Significance

4-Bromo-4'-methylstilbene (1-bromo-4-[2-(4-methylphenyl)ethenyl]benzene) represents a prototypical asymmetric diarylethene. Its value lies in its bifunctionality: the bromine atom serves as a handle for further cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the methyl group acts as a stable electronic donor or a site for radical functionalization (benzylic bromination).

This guide provides a comprehensive analysis of its spectral signature, focusing on the diagnostic signals required to confirm structural integrity and isomeric purity (ratio).

Core Properties

| Property | Data |
|-------------------|--|
| IUPAC Name | 1-bromo-4-[(E)-2-(4-methylphenyl)ethenyl]benzene |
| CAS Number | 62856-31-9 |
| Molecular Formula | C H Br |
| Molecular Weight | 273.17 g/mol |
| Appearance | White to pale yellow crystalline solid |
| Solubility | Soluble in CHCl , CH Cl , THF; Insoluble in water |

Synthesis & Preparation Strategy

To understand the impurity profile (e.g., cis-isomers, homocoupled byproducts), one must understand the synthesis. The most authoritative route for high trans (

) selectivity is the Heck Coupling.

Protocol: Palladium-Catalyzed Heck Coupling

Reaction: 4-Bromostyrene + 4-Iodotoluene

4-Bromo-4'-methylstilbene

- Reagents: 4-Bromostyrene (1.0 eq), 4-Iodotoluene (1.1 eq), Pd(OAc)
(1 mol%), P(o-tol)
(2 mol%), NEt

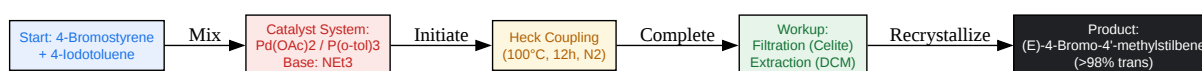
(2.0 eq).

- Conditions: Reflux in anhydrous DMF or CH

CN for 12-24 hours under N

- Purification: The crude mixture is filtered through Celite, concentrated, and recrystallized from ethanol/hexane to remove homocoupled biaryls and trace cis-isomers.

Synthesis Workflow Diagram



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Caption: Step-wise Heck coupling workflow for synthesizing high-purity (E)-**4-bromo-4'-methylstilbene**.

Spectroscopic Characterization (The Core)

A. Nuclear Magnetic Resonance (¹H NMR)

The proton NMR spectrum in CDCl₃

is the primary tool for structural validation. The molecule possesses a center of inversion symmetry only in the vinyl backbone, but the substituents break this, creating two distinct AA'BB' aromatic systems.

Diagnostic Signals (500 MHz, CDCl₃)

)

| Proton Type | Shift (ppm) | Multiplicity | Integration | Coupling (Hz) | Structural Insight |
|--|-------------|--------------|-------------|---------------|--|
| Ar-CH | 2.36 | Singlet (s) | 3H | - | Diagnostic for the p-tolyl ring. |
| Vinyl (H _a , H _b) | 7.05 | Doublet (d) | 2H | 16.3 Hz | Critical: Large coupling constant confirms trans (E) geometry. Cis would be ~10-12 Hz. |
| Ar-H (Me-side) | 7.18 | Doublet (d) | 2H | 8.0 Hz | Ortho to methyl group (shielded). |
| Ar-H (Me-side) | 7.42 | Doublet (d) | 2H | 8.0 Hz | Meta to methyl group. |
| Ar-H (Br-side) | 7.38 | Doublet (d) | 2H | 8.5 Hz | Meta to bromine. |
| Ar-H (Br-side) | 7.48 | Doublet (d) | 2H | 8.5 Hz | Ortho to bromine (deshielded by inductive effect). |

Expert Insight: The vinyl protons often appear as a tight AB quartet or a "singlet-like" peak in lower-field instruments (300 MHz) if the chemical environments of the two rings are similar. However, at 500 MHz+, the asymmetry induced by the Br vs. Me groups resolves them into distinct doublets or a higher-order roofed system.

B. Carbon-13 NMR (¹³C NMR)

The

C spectrum confirms the carbon skeleton count (15 unique carbons).

- Aliphatic:

21.3 (CH

).

- Aromatic C-Br:

~121.5 (Upfield due to heavy atom effect).

- Vinyl Carbons:

126.5 – 129.0 (Characteristic alkene region).

- Aromatic C-Me:

~138.0.

- Quaternary Carbons:

135-137 (Ipso carbons attached to the vinyl group).

C. Mass Spectrometry (EI-MS)

Mass spec provides the "fingerprint" for the bromine atom.

- Molecular Ion (M

): Distinct doublet at m/z 272 and 274 with a 1:1 intensity ratio. This is the hallmark of a mono-brominated compound (

Br and

Br isotopes).

- Base Peak: Often m/z 193 (Loss of Br, [M-Br]

) or m/z 178 (Loss of Br and Me, phenanthrene-like cyclization fragment).

D. Infrared Spectroscopy (FT-IR)

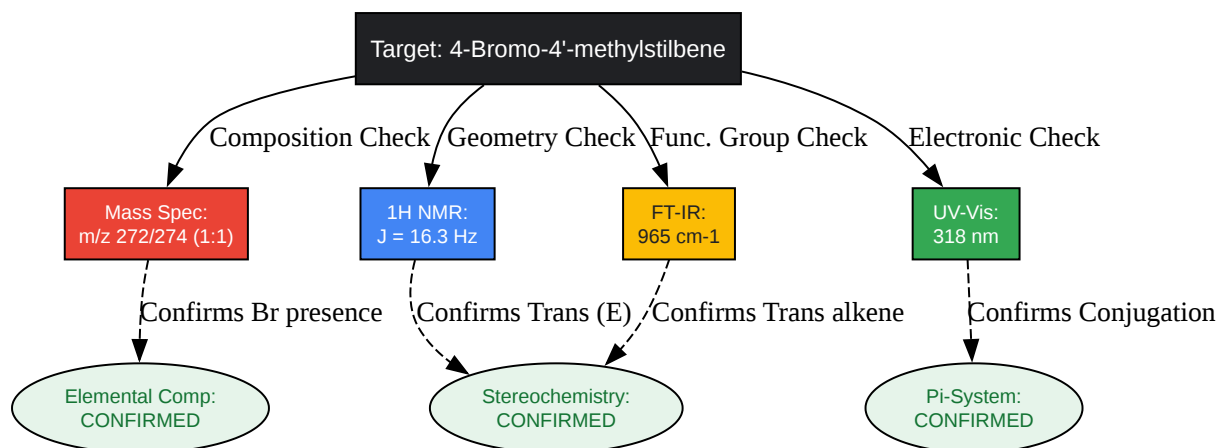
- C=C Stretch (Alkene): Weak absorption at ~1630 cm⁻¹.
.
- =C-H Bending (Trans): Strong, sharp peak at 965 cm⁻¹.
.
. This is the definitive band for trans-alkenes; cis-alkenes absorb ~690-720 cm⁻¹.
.
- C-Br Stretch: Strong band at 1072 cm⁻¹.
.

E. UV-Vis Absorption

- λ_{max}: 318 nm (in CHCl₃).
).
- Band Structure: Broad absorption band characteristic of the extended π-conjugation across the two phenyl rings. A bathochromic shift (red shift) is observed relative to stilbene (295 nm) due to the auxochromic effect of the methyl and bromine groups.

Spectral Logic & Validation Diagram

This diagram illustrates how specific spectral features map to the physical structure, creating a self-validating logic loop for the researcher.



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Caption: Logical flow for structural validation using multi-modal spectroscopy.

Experimental Protocol: Data Acquisition

To reproduce the data above, follow this standard operating procedure (SOP):

- Sample Prep: Dissolve 10 mg of the recrystallized solid in 0.6 mL of CDCl₃ (ensure solvent is acid-free to prevent isomerization).
- NMR Setup:
 - Set probe temperature to 298 K.
 - Acquire
H with a spectral width of -2 to 12 ppm.
 - Set relaxation delay () to 2.0 seconds to ensure accurate integration of aromatic protons.
- Processing:

- Reference the residual CHCl peak to 7.26 ppm.
- Phase correct manually; automatic phasing often fails on the subtle vinyl doublets.
- Integrate the methyl singlet (2.36 ppm) and normalize it to 3.00.

References

- Heck Reaction Methodology
 - Organic Syntheses, Coll. Vol. 10, p.317 (2004); Vol. 78, p.53 (2000). (Synthesis of trans-4,4'-dibromostilbene, applicable analog).
- Spectroscopic Data Sources
 - National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.^[1] Stilbene derivatives fragmentation patterns.
- Physical Properties & Safety
 - PubChem Compound Summary for CID 5374623 (4-Bromostilbene analogs).

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Sources

- [1. 4-Bromostilbene | C₁₄H₁₁Br | CID 5374623 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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